molecular formula C7H7NO4 B12954569 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid

2-((3-Hydroxypyridin-4-yl)oxy)acetic acid

Cat. No.: B12954569
M. Wt: 169.13 g/mol
InChI Key: ISQSFYQSDZOXFH-UHFFFAOYSA-N
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Description

2-((3-Hydroxypyridin-4-yl)oxy)acetic acid is a chemical compound that features a hydroxypyridine ring attached to an acetic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-hydroxypyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-pyridylglyoxylic acid.

    Reduction: Formation of 2-((3-hydroxypyridin-4-yl)oxy)ethanol.

    Substitution: Formation of various ether or ester derivatives.

Scientific Research Applications

2-((3-Hydroxypyridin-4-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypyridin-4-yl)acetic acid: Similar structure but lacks the ether linkage.

    3-Hydroxypyridine: The parent compound with a hydroxyl group on the pyridine ring.

    4-Hydroxy-2-pyridone: A related compound with a hydroxyl group and a carbonyl group on the pyridine ring.

Uniqueness

2-((3-Hydroxypyridin-4-yl)oxy)acetic acid is unique due to its ether linkage, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-(3-hydroxypyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H7NO4/c9-5-3-8-2-1-6(5)12-4-7(10)11/h1-3,9H,4H2,(H,10,11)

InChI Key

ISQSFYQSDZOXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)O

Origin of Product

United States

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